Encequidar - 849675-66-7

Encequidar

Catalog Number: EVT-253745
CAS Number: 849675-66-7
Molecular Formula: C38H36N6O7
Molecular Weight: 688.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Encequidar (formerly HM30181) is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp) primarily investigated for its role in enhancing the oral bioavailability of P-gp substrate drugs. [ [] ] It is classified as a first-in-class, gut-specific P-gp inhibitor. [ [] ] Encequidar's primary function in scientific research is to overcome the limitations of poor oral bioavailability of various drugs, particularly chemotherapeutic agents, caused by P-gp efflux pumps in the gastrointestinal tract. [ [] ]

Future Directions
  • Understanding the Impact on the Microbiome: Recent studies suggest a potential interaction between Encequidar, the gut microbiome, and the efficacy of immunotherapy. [ [] ] Further research is necessary to elucidate this complex interplay and optimize treatment strategies.
  • Developing Novel Dual Inhibitors: The cryo-EM structure of Encequidar bound to P-gp provides a foundation for designing novel dual inhibitors targeting both P-gp and other drug-metabolizing enzymes like CYP3A4. [ [] ] This approach aims to further enhance oral bioavailability while minimizing potential drug interactions.

Paclitaxel

Compound Description: Paclitaxel is a widely used chemotherapeutic agent for various cancers, including metastatic breast cancer. It is a hydrophobic molecule that requires formulation with Cremophor EL for intravenous administration. This formulation can cause hypersensitivity reactions, necessitating premedication with corticosteroids and antihistamines. [, , ]

Relevance: Paclitaxel is a substrate for the P-glycoprotein (P-gp) efflux pump, which limits its oral bioavailability. Encequidar, a P-gp inhibitor, enhances the oral absorption of paclitaxel, allowing for oral administration of this chemotherapeutic agent. This combination therapy, referred to as oral paclitaxel and encequidar (oPac+E), has shown promising results in clinical trials for metastatic breast cancer, demonstrating improved tumor response rates and reduced neuropathy compared to intravenous paclitaxel. [, , , , ]

Docetaxel

Compound Description: Docetaxel is another taxane chemotherapeutic agent used to treat various solid tumors. Like paclitaxel, docetaxel exhibits low oral bioavailability due to P-gp mediated efflux in the gut. [, , ]

Relevance: Similar to paclitaxel, the oral bioavailability of docetaxel can be enhanced by co-administration with encequidar. This suggests that encequidar can be used to overcome the limitations of P-gp efflux for different taxane drugs, potentially leading to more convenient and tolerable oral formulations. [, , ]

Carboplatin

Compound Description: Carboplatin is a platinum-based chemotherapeutic agent commonly used in cancer treatment. []

Relevance: While not directly interacting with encequidar, carboplatin has been investigated in combination with oral paclitaxel and encequidar (oPac+E) in clinical trials for early-stage, high-risk breast cancer. These trials aimed to evaluate the efficacy and safety of this triplet therapy. []

Dostarlimab

Compound Description: Dostarlimab is a monoclonal antibody that acts as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1). [, ]

Relevance: Dostarlimab, similar to carboplatin, has been studied in combination with oPac+E in clinical trials for high-risk breast cancer. The goal of these trials was to evaluate the synergistic effects of these agents in a neoadjuvant setting. [, ]

Trastuzumab

Compound Description: Trastuzumab is a monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2), making it an effective treatment for HER2-positive breast cancer. [, ]

Relevance: Trastuzumab has been used in conjunction with oPac+E and other chemotherapeutic agents in clinical trials for early-stage, HER2-positive breast cancer. These trials aimed to investigate the potential benefits of combining these therapies in neoadjuvant treatment strategies. [, ]

Overview

Encequidar is a novel compound recognized as a selective inhibitor of P-glycoprotein, a critical transporter involved in multidrug resistance in cancer therapy. Its primary function is to enhance the oral bioavailability of certain chemotherapeutic agents by preventing their efflux from cells, thereby increasing their therapeutic efficacy. Encequidar has garnered attention for its potential applications in overcoming drug resistance, particularly in cancers that exhibit P-glycoprotein-mediated resistance.

Source and Classification

Encequidar is classified as an organic compound and is specifically recognized for its role as a P-glycoprotein inhibitor. It is derived from the synthesis involving 2-chloro-3,5-dinitropyridine and various substituted tetrazoles, reflecting its complex chemical structure and functional properties. The compound is often discussed in the context of pharmacology, particularly regarding its implications for cancer treatment and drug formulation strategies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Encequidar involves several key steps:

  1. Starting Materials: The process typically begins with 2-chloro-3,5-dinitropyridine.
  2. Reaction with Tetrazoles: This compound undergoes a reaction with 5-substituted tetrazoles, leading to the formation of various intermediates.
  3. Purification: Following synthesis, the intermediates are purified through techniques such as recrystallization or chromatography to isolate the desired product .

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

Encequidar possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with P-glycoprotein. The molecular formula for Encequidar is C18_{18}H22_{22}N4_{4}O3_{3}, with a molecular weight of approximately 342.39 g/mol. Its structural representation includes:

  • Pyridine Rings: Contributing to its pharmacological activity.
  • Tetrazole Moieties: Enhancing binding affinity to P-glycoprotein.

Crystallographic studies provide insights into the arrangement of atoms within the molecule, revealing critical interactions that underpin its inhibitory effects .

Chemical Reactions Analysis

Reactions and Technical Details

Encequidar engages in specific chemical reactions that are pivotal for its functionality as a drug:

  • Formation of Mesylate Salt: Encequidar can be converted into its mesylate form through reaction with methane sulfonic acid, which enhances its solubility and stability.
  • Degradation Pathways: Stability studies have indicated that Encequidar may undergo degradation under certain conditions, leading to the formation of novel degradation products. These products are analyzed using chromatographic techniques to ensure quality control during pharmaceutical formulation .
Mechanism of Action

Process and Data

The mechanism by which Encequidar exerts its effects involves several key processes:

  1. Inhibition of P-glycoprotein: Encequidar binds to the P-glycoprotein transporter, preventing it from expelling chemotherapeutic agents from cancer cells.
  2. Enhanced Drug Retention: By inhibiting this efflux mechanism, Encequidar increases the intracellular concentration of drugs like paclitaxel, leading to improved therapeutic outcomes.
  3. Reversal of Multidrug Resistance: Studies have demonstrated that Encequidar effectively reverses resistance in various cancer cell lines, enhancing sensitivity to treatment .

Quantitative analyses using techniques such as liquid chromatography-mass spectrometry have been employed to measure drug concentrations in cellular systems treated with Encequidar.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Encequidar exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stability studies indicate that Encequidar maintains integrity under controlled conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulating effective pharmaceutical preparations that utilize Encequidar as an active ingredient .

Applications

Scientific Uses

Encequidar's primary applications lie within the field of oncology:

  • Cancer Treatment: Used in combination therapies to enhance the efficacy of existing chemotherapeutics by overcoming multidrug resistance.
  • Drug Formulation Development: Its properties are leveraged in developing oral formulations that require enhanced absorption profiles due to P-glycoprotein inhibition.

Research continues to explore additional therapeutic roles for Encequidar beyond oncology, including potential applications in other diseases where P-glycoprotein plays a significant role .

Introduction to Encequidar: Context and Pharmacological Significance

Historical Development and Discovery of Encequidar as a P-gp/BCRP Inhibitor

Encequidar (HM30181A) represents a breakthrough in transporter pharmacology as a first-in-class, minimally absorbed, gut-specific P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) inhibitor. Discovered through targeted drug design, encequidar emerged from systematic medicinal chemistry efforts to overcome the limitations of earlier P-gp inhibitors, which exhibited significant systemic toxicity due to their absorption and distribution beyond the gastrointestinal tract [3] [7]. Researchers employed a rational design strategy focusing on high potency against intestinal efflux transporters coupled with inherently poor oral bioavailability (<1%), ensuring the compound acts locally within the gastrointestinal epithelium without reaching systemic circulation [3]. This strategic approach differentiated encequidar from previous generations of P-gp inhibitors like verapamil (first-generation) and valspodar (second-generation), which were limited by cardiovascular toxicities, and third-generation inhibitors like tariquidar and zosuquidar that still posed risks due to partial systemic absorption [1] [3].

Table 1: Evolution of P-glycoprotein Inhibitors

GenerationRepresentative CompoundsKey LimitationsEncequidar's Advantages
FirstVerapamil, Cyclosporine ALow potency, significant toxicity at effective dosesHigh potency, localized action
SecondValspodar, BiricodarCYP3A4 interactions altering co-administered drug PKMinimal drug interaction potential
ThirdTariquidar, ZosuquidarPartial systemic absorption with bone marrow toxicity<1% systemic absorption
EncequidarN/AN/AGut-specific action, negligible systemic exposure

The molecular structure of encequidar features a benzofuran moiety fused to a piperidine ring, optimized through structure-activity relationship studies to achieve nanomolar-range inhibition of P-gp (IC₅₀ ≈ 10-30 nM) while maintaining selectivity over other ABC transporters and minimal interaction with cytochrome P450 enzymes [3] [5]. Preclinical validation demonstrated its ability to significantly enhance the oral absorption of P-gp substrate chemotherapeutics without increasing their distribution to sensitive tissues like the brain or bone marrow, addressing a critical safety concern that plagued earlier inhibitors [3] [7]. Clinical proof-of-concept emerged from phase I trials where encequidar co-administered with oral paclitaxel achieved plasma paclitaxel exposures comparable to intravenous administration, establishing its mechanistic efficacy in humans [2].

Rationale for Targeting Intestinal Efflux Transporters in Drug Delivery Optimization

ATP-binding cassette (ABC) transporters, particularly P-gp and BCRP, constitute a formidable biochemical barrier to oral drug absorption. These efflux pumps are strategically localized at the apical membrane of enterocytes, where they actively transport substrate drugs back into the intestinal lumen, significantly reducing their bioavailability [1] [8]. The physiological expression gradient of P-gp increases from duodenum to colon, with highest density in the distal jejunum and ileum—regions critical for drug absorption [1]. For chemotherapeutic agents like paclitaxel, docetaxel, and topotecan, which are high-affinity P-gp substrates, this efflux activity limits oral bioavailability to <10%, necessitating intravenous administration despite its disadvantages [1] [9].

The pharmacoeconomic imperative for oral chemotherapy is substantial: oral administration reduces healthcare resource utilization, eliminates infusion-related complications (including hypersensitivity reactions to solubilizing excipients like Cremophor EL in IV paclitaxel), and aligns with patient preferences for home-based treatment [2] [9] [10]. However, attempts to develop orally bioavailable chemotherapeutics consistently encounter the "efflux problem"—where even chemically modified analogs remain susceptible to transporter-mediated extrusion. Structural biology insights reveal that P-gp possesses an exceptionally large, flexible substrate-binding pocket capable of accommodating diverse chemotherapeutic structures through induced-fit mechanisms [8]. This polyspecificity explains why chemical modification alone cannot reliably bypass efflux transporters, making pharmacological inhibition a necessary strategy.

Table 2: Key Intestinal Efflux Transporters and Their Chemotherapeutic Substrates

TransporterGene SymbolLocalizationRepresentative Chemotherapy SubstratesImpact on Oral Bioavailability
P-glycoproteinABCB1Apical membrane of enterocytes (increasing density from duodenum to colon)Paclitaxel, Docetaxel, Doxorubicin, Vinblastine, EtoposideReduces bioavailability by 50-90%
BCRPABCG2Apical membrane (highest in jejunum)Topotecan, Methotrexate, Irinotecan (SN-38), MitoxantroneReduces bioavailability by 30-70%
MRP2ABCC2Apical membrane (duodenum and jejunum)Cisplatin, Methotrexate, VincristineContributes to variable absorption

Beyond pharmacokinetic enhancement, efflux transporter inhibition holds therapeutic implications for overcoming multidrug resistance (MDR) in cancer treatment. Malignant cells frequently overexpress P-gp and BCRP, actively extruding chemotherapeutics and diminishing intracellular concentrations below therapeutic thresholds [5] [8]. While systemic inhibition of these transporters risks increasing drug exposure to healthy tissues, the gut-specific action of encequidar offers a compartmentalized approach—enhancing oral absorption without exacerbating off-target effects. This mechanistic rationale positions encequidar as a pharmaceutical tool to fundamentally redesign chemotherapy administration paradigms [1] [9].

Role of Encequidar in Addressing Oral Bioavailability Limitations of Chemotherapeutic Agents

Encequidar operates through precise, localized inhibition of intestinal efflux transporters, creating a favorable absorption window for co-administered chemotherapeutics without altering their systemic distribution or elimination. Its mechanism involves competitive binding to the substrate recognition sites of P-gp and BCRP, effectively blocking the efflux of co-administered drugs while exhibiting negligible absorption itself (plasma concentrations <1 ng/mL) [3] [6]. This pharmacological profile transforms low-bioavailability chemotherapeutics into viable oral agents by significantly increasing their fraction absorbed (Fa) and bypassing the first-pass extraction mediated by efflux transporters [9].

Paclitaxel serves as the archetypical demonstration of encequidar's bioavailability-enhancing capability. As a P-gp substrate with inherently poor aqueous solubility and intestinal permeability, oral paclitaxel monotherapy achieves negligible plasma concentrations. However, co-administration with encequidar (15 mg) enables dose-proportional paclitaxel absorption, with 205 mg/m² oral paclitaxel plus encequidar producing equivalent systemic exposure (AUC) to 175 mg/m² intravenous paclitaxel [2] [10]. Pharmacokinetic studies in metastatic breast cancer patients demonstrated consistent paclitaxel exposure between treatment cycles (AUC₀₋₅₂ₕ week 1: 3419 ± 1475 ng·h/mL; week 4: 3224 ± 1150 ng·h/mL), confirming the reliability of this approach [2].

Table 3: Clinical Pharmacokinetic Outcomes of Encequidar-Enabled Oral Chemotherapy

ParameterOral Paclitaxel + EncequidarIV PaclitaxelClinical Significance
Paclitaxel Bioavailability>30% relative to IV dose100% (reference)Enables conversion of IV drug to oral formulation
Dose Normalized AUCEquivalent exposure at 36% lower doseReference exposureReduced drug load to achieve therapeutic exposure
Inter-cycle ConsistencyEquivalent AUC between week 1 and week 4 (3224-3419 ng·h/mL)N/APredictable pharmacokinetics enabling chronic dosing
Response Duration2.5× higher proportion of responders maintaining >150 days response vs IVReferencePotential for prolonged disease control

The clinical translation of this pharmacokinetic advantage was demonstrated in a pivotal phase III trial involving 402 metastatic breast cancer patients, where oral paclitaxel plus encequidar significantly improved objective response rates compared to IV paclitaxel (36% vs 24%, p=0.01) with a 2.5-fold increase in durable responses (>150 days) [10]. Beyond paclitaxel, encequidar's applicability extends to other MDR-susceptible chemotherapeutics, including doxorubicin, where in vitro models using P-gp-overexpressing SW620/AD300 colon cancer cells demonstrated complete reversal of resistance (reversal index = 142.79) through increased intracellular drug accumulation and enhanced apoptosis [5].

The broader pharmacological significance lies in encequidar's capacity to enable "orally administrable IV drugs"—effectively expanding the oral chemotherapeutic armamentarium without requiring molecular redesign of existing agents. By specifically addressing the intestinal efflux barrier without systemic pharmacodynamic effects, encequidar represents a platform technology applicable across multiple chemotherapeutic classes, including taxanes, anthracyclines, and camptothecins [3] [9]. Ongoing research explores its utility with novel targeted agents whose oral bioavailability is similarly compromised by efflux transporters, potentially redefining oral chemotherapy paradigms beyond traditional cytotoxic drugs.

Table 4: Encequidar's Impact on Chemotherapeutic Agents Beyond Paclitaxel

ChemotherapeuticTransporter AffinityIn Vitro/Preclinical OutcomeClinical Development Status
DoxorubicinP-gp substrateComplete reversal of resistance in SW620/AD300 colon cancer cells (RI=142.79)Preclinical validation
DocetaxelP-gp/BCRP substrateEnhanced oral bioavailability in canine modelsPhase I investigation (Oradoxel)
Irinotecan (SN-38)BCRP substrateIncreased systemic exposure in preclinical modelsPhase I investigation (Orairin)
TopotecanBCRP substrateImproved absorption in intestinal modelsResearch phase

Properties

CAS Number

849675-66-7

Product Name

Encequidar

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide

Molecular Formula

C38H36N6O7

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)

InChI Key

AHJUHHDDCJQACA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Synonyms

HM-30181 free base; HM30181; HM-30181; HM 30181.;N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.